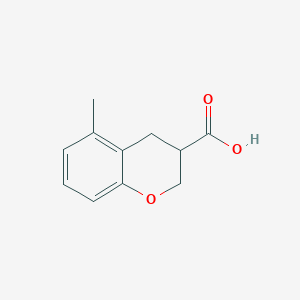

5-Methylchroman-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methylchroman-3-carboxylic acid is an organic compound belonging to the class of chromans, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring This compound is characterized by the presence of a methyl group at the 5th position and a carboxylic acid group at the 3rd position of the chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylchroman-3-carboxylic acid can be achieved through several methods:

Oxidation of 5-Methylchroman: This involves the oxidation of 5-Methylchroman using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Grignard Reaction: The Grignard reagent, prepared from 5-Methylchroman-3-bromide and magnesium in dry ether, can be reacted with carbon dioxide (CO₂) to form the carboxylic acid after acidification.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form corresponding quinones under strong oxidizing conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products:

Oxidation Products: Quinones.

Reduction Products: Alcohols.

Substitution Products: Various functionalized chromans.

Scientific Research Applications

5-Methylchroman-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylchroman-3-carboxylic acid involves its interaction with various molecular targets:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound may influence oxidative stress pathways, contributing to its antioxidant effects.

Comparison with Similar Compounds

Coumarin-3-carboxylic acid: Shares a similar structure but lacks the methyl group at the 5th position.

8-Methoxycoumarin-3-carboxamide: Known for its potent anticancer activity.

Uniqueness: 5-Methylchroman-3-carboxylic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

5-Methylchroman-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound belongs to the chroman family, characterized by a chromane ring structure with a carboxylic acid functional group. The synthesis of this compound typically involves various organic reactions, including Friedel-Crafts acylation and hydrolysis processes. For instance, the conversion from related esters to the carboxylic acid form has been documented, showcasing its versatility in synthetic organic chemistry .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various biological systems.

Anticancer Activity

Research indicates that derivatives of chroman compounds exhibit significant anticancer properties. For example, certain synthesized derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms such as the inhibition of specific kinases involved in cancer progression .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Derivative | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 4.85 | Inhibition of CK2 enzyme |

| This compound | HeLa | 0.75 | Induction of apoptosis |

| Control (Doxorubicin) | HepG2 | 2.62 | DNA intercalation |

Antioxidant Properties

Another significant aspect of the biological activity of this compound is its antioxidant capacity. Studies have shown that this compound can scavenge free radicals and reduce oxidative stress markers in various cell systems. The antioxidant mechanism is believed to involve the modulation of signaling pathways associated with oxidative stress responses .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound and its derivatives:

- In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of synthesized derivatives on multiple cancer cell lines. Results indicated a dose-dependent response with significant cytotoxicity observed at lower concentrations compared to controls .

- Antioxidant Efficacy Assessment : Another case study focused on the antioxidant properties, measuring the ability to reduce reactive oxygen species (ROS) in cultured cells. The results demonstrated a marked decrease in ROS levels, suggesting protective effects against oxidative damage .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.

- Apoptotic Pathway Activation : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against cellular damage.

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C11H12O3/c1-7-3-2-4-10-9(7)5-8(6-14-10)11(12)13/h2-4,8H,5-6H2,1H3,(H,12,13) |

InChI Key |

OVKHYMQHBDXPQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC(COC2=CC=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.